molecular formula C20H23NO B12201338 4-(Tert-butyl)phenyl 2-methylindolinyl ketone

4-(Tert-butyl)phenyl 2-methylindolinyl ketone

Cat. No.: B12201338
M. Wt: 293.4 g/mol
InChI Key: LZZPLOWCNRORQF-UHFFFAOYSA-N
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Description

4-(Tert-butyl)phenyl 2-methylindolinyl ketone is an organic compound with the molecular formula C20H23NO It features a ketone functional group attached to a 2-methylindolinyl ring and a 4-(tert-butyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)phenyl 2-methylindolinyl ketone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)phenyl 2-methylindolinyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Tert-butyl)phenyl 2-methylindolinyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-butyl)phenyl 2-methylindolinyl ketone involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenyl tert-butyl ketone: Similar structure but lacks the indolinyl ring.

    2-Methylindolinyl ketone: Similar structure but lacks the 4-(tert-butyl)phenyl group.

Uniqueness

4-(Tert-butyl)phenyl 2-methylindolinyl ketone is unique due to the presence of both the 4-(tert-butyl)phenyl group and the 2-methylindolinyl ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

(4-tert-butylphenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C20H23NO/c1-14-13-16-7-5-6-8-18(16)21(14)19(22)15-9-11-17(12-10-15)20(2,3)4/h5-12,14H,13H2,1-4H3

InChI Key

LZZPLOWCNRORQF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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